N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
Description
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(13-4-3-5-14(18)10-13)19-20-17(21)11-23-16-8-6-15(22-2)7-9-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
FTTPMGHOEZHBMN-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
General Synthetic Strategy
The synthesis of hydrazone compounds like this compound typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. This condensation leads to the formation of a characteristic C=N double bond (imine or Schiff base linkage) under controlled conditions, often in a solvent such as ethanol, with or without reflux.
Specific Synthesis Protocols
Conventional Solution-Based Condensation
A widely accepted method for preparing hydrazones involves stirring equimolar amounts of the hydrazide and the corresponding aldehyde or ketone in refluxing ethanol for several hours, typically 3–6 hours, to ensure complete reaction and high yield. For example, a related compound, N′-[1-(4-methoxyphenyl)ethylidene]acetohydrazide, was synthesized by refluxing acetohydrazide with 1-(4-methoxyphenyl)ethanone in ethanol for 4 hours, yielding 80% of the product, which was then recrystallized from ethanol to obtain crystals suitable for X-ray analysis.
By analogy and based on the structure of this compound, the synthesis would involve:
- Reacting 2-(4-methoxyphenoxy)acetohydrazide with 3-aminophenylacetaldehyde or its equivalent ketone derivative.
- Using ethanol as the solvent.
- Stirring under reflux conditions for approximately 4 hours.
- Isolating the product by filtration or crystallization.
Mechanochemical Synthesis
Recent advances have demonstrated the efficiency of mechanochemical synthesis for hydrazones, which involves grinding the hydrazide and aldehyde/ketone in a ball mill without solvents. This green methodology reduces reaction time and solvent waste and can offer high purity and crystallinity of the product.
Mechanochemical synthesis steps:
- Mixing stoichiometric amounts of 2-(4-methoxyphenoxy)acetohydrazide and 3-aminobenzaldehyde in a ball mill.
- Milling for a short duration (minutes to an hour).
- Monitoring the reaction progress by powder X-ray diffraction or ATR spectroscopy.
- Isolating the hydrazone product directly from the solid mixture.
Solid-State Melt Reactions
Another solvent-free approach involves melting the reactants together at elevated temperatures to induce condensation. This method is less common but can be effective for hydrazone formation when the reactants have compatible melting points.
Comparative Analysis of Preparation Methods
| Preparation Method | Reaction Medium | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Solution-based reflux | Ethanol (solvent) | 3–6 hours | ~80 | Well-established, reproducible | Uses solvents, longer reaction |
| Mechanochemical synthesis | Solvent-free (solid) | Minutes–1 hour | High | Green, fast, solvent-free | Requires milling equipment |
| Solid-state melt reaction | Solvent-free (melt) | Variable | Moderate | Solvent-free | Requires precise temperature control |
Research Findings and Characterization
Structural Confirmation
The hydrazone linkage (C=N) is confirmed by spectroscopic methods such as IR and NMR, showing characteristic imine stretches and proton signals. X-ray crystallography of a related compound confirmed bond lengths consistent with C=N double bonds around 1.28 Å and intermolecular hydrogen bonding stabilizing the crystal structure.
Reaction Monitoring and Purity Assessment
- Powder X-ray diffraction (PXRD) and attenuated total reflectance (ATR) spectroscopy can be employed to monitor the progress of the reaction, especially in mechanochemical syntheses.
- Principal component analysis of PXRD and ATR data provides insight into reaction endpoints and purity.
- Yields and purity are generally high (>80%) with proper control of stoichiometry and reaction conditions.
Summary Table of Key Experimental Data from Literature
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been investigated for its pharmacological properties. Preliminary studies suggest that the compound exhibits:
- Antimicrobial Activity : Research indicates that similar hydrazone derivatives possess antimicrobial properties against various bacterial strains. The presence of the aminophenyl group may enhance this activity by facilitating interactions with microbial cell membranes .
- Anticancer Potential : Some studies have shown that hydrazone compounds can induce apoptosis in cancer cells. The structural features of this compound may play a crucial role in inhibiting tumor growth and proliferation .
Agricultural Applications
The compound's potential as a pesticide or herbicide is under investigation. Its structural characteristics suggest that it may interfere with specific biological pathways in pests:
- Insecticidal Properties : Initial findings suggest that compounds with similar structures can exhibit insecticidal effects against pests like aphids. The mechanism may involve disrupting the nervous system of the insects .
- Plant Growth Regulation : There is potential for this compound to act as a growth regulator, promoting or inhibiting plant growth under specific conditions. This could be beneficial for enhancing crop yields or managing pest resistance .
Material Science
In material science, this compound may find applications in:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially improving the mechanical properties of the resultant materials .
- Nanotechnology : Its unique chemical properties allow for potential applications in nanomaterials, where it could be used to create functionalized surfaces or coatings with specific properties .
Case Study 1: Antimicrobial Activity
A study conducted on hydrazone derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydrazone structure could enhance antibacterial efficacy, suggesting a pathway for further development of this compound as a therapeutic agent .
Case Study 2: Insecticidal Efficacy
Research on similar compounds showed promising results against Aphis gossypii (cotton aphid), where formulations containing hydrazone derivatives exhibited higher mortality rates compared to traditional pesticides. This highlights the potential of this compound in integrated pest management strategies .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituent positions and electronic characteristics. Key comparisons include:
Table 1: Substituent Effects on Hydrazide Derivatives
Key Observations :
- 4-Methoxyphenoxy groups generally increase lipophilicity, which may improve blood-brain barrier penetration relative to unsubstituted phenyl rings .
Key Observations :
- Glacial acetic acid is the most common catalyst for hydrazone formation, with ethanol as the preferred solvent due to its polarity and reflux efficiency .
- Yields for analogous compounds range from 62% to 88%, suggesting the target compound likely follows similar efficiency .
Table 3: Bioactivity Comparison
Key Observations :
- Antimicrobial Activity: Para-substituted amino groups (e.g., 4-aminophenyl) enhance antifungal potency, suggesting the target compound’s meta-amino group may offer distinct selectivity .
- Antioxidant Potential: Electron-donating groups (e.g., dihydroxyphenyl) improve radical scavenging, but the 3-aminophenyl group’s protonation at physiological pH could limit this effect .
Spectral Characterization
IR and NMR data are critical for confirming hydrazide structures.
Table 4: Spectral Data Comparison
Q & A
Basic: What are the optimal synthetic conditions for preparing N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide?
Methodological Answer:
The synthesis typically involves a condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and 1-(3-aminophenyl)ethan-1-one under acidic conditions. Key parameters include:
- Solvent: Acetic acid is commonly used to protonate the carbonyl group, facilitating nucleophilic attack by the hydrazide .
- Temperature: Room temperature (20–25°C) is sufficient for most hydrazone formations, as higher temperatures may lead to side reactions .
- Reaction Time: 18–24 hours ensures complete conversion, monitored via thin-layer chromatography (TLC) .
- Purification: Recrystallization from methanol or ethanol yields high-purity products (>95%) .
Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Look for characteristic peaks:
- Hydrazone NH proton at δ 10.5–11.5 ppm (singlet).
- Methoxy group (OCH3) at δ 3.7–3.9 ppm .
- 13C NMR: Confirm the carbonyl (C=O) signal at ~165–170 ppm and aromatic carbons .
- IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) .
- X-Ray Crystallography: Resolve the (E)-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .
Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Anticancer Activity:
- Cell Lines: Use HepG2 (liver carcinoma) or MCF-7 (breast cancer) cells.
- Assay: MTT or SRB assays to measure IC50 values (e.g., 2.84 ± 0.48 µg/mL against HepG2 in similar hydrazones ).
- Antimicrobial Activity:
- Microbial Strains: Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using disk diffusion or MIC assays .
- Enzyme Inhibition:
Advanced: How do structural modifications (e.g., substituent variations) affect the compound’s inhibitory potency?
Methodological Answer:
- Amino Group Position:
- Methoxy Group:
- 4-Methoxyphenoxy vs. 2-methoxyphenoxy: Para-substitution improves electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets .
- Hydrazone Linkage:
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis:
- Verify purity (>95% via HPLC) and synthetic routes (e.g., recrystallization vs. column chromatography) to rule out impurities .
- Assay Standardization:
- Normalize protocols for cell viability assays (e.g., consistent seeding density, incubation time) .
- Structural Confirmation:
- Meta-Analysis:
Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction:
- Use SwissADME or ADMETLab to estimate:
- Absorption: LogP (~2.5–3.5) and polar surface area (~80 Ų) .
- Metabolism: CYP450 isoform interactions (e.g., CYP3A4 inhibition potential) .
- Docking Studies:
- MD Simulations:
- Simulate ligand-protein stability (100 ns trajectories) using GROMACS to assess conformational flexibility .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation:
- Prepare hydrochloride salts via reaction with HCl gas in ethanol to enhance aqueous solubility .
- Nanoparticle Formulation:
- Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation .
- Prodrug Design:
- Introduce acetyl-protected amino groups to improve intestinal absorption, hydrolyzed in vivo by esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
